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(2-Methyl-3-furanyl)methanedithiol

flavour chemistry sensory analysis wine aroma

(2‑Methyl‑3‑furanyl)methanedithiol (synonyms: methyl 2‑methyl‑3‑furyl disulfide, 2‑methyl‑3‑(methyldithio)furan, CAS 65505‑17‑1) is a heteroaromatic organosulfur compound belonging to the furan‑disulfide family. It is recognized as a potent aroma compound that imparts characteristic roasted‑meat, brothy, and onion‑like notes to cooked foods, and is found in natural matrices such as cooked beef, coffee, and tea.

Molecular Formula C6H8OS2
Molecular Weight 160.3 g/mol
Cat. No. B13138281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-3-furanyl)methanedithiol
Molecular FormulaC6H8OS2
Molecular Weight160.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(S)S
InChIInChI=1S/C6H8OS2/c1-4-5(6(8)9)2-3-7-4/h2-3,6,8-9H,1H3
InChIKeyGFXNKYVGPFBKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2‑Methyl‑3‑furanyl)methanedithiol – Key Identity, Regulatory Status, and Sensory Class Positioning


(2‑Methyl‑3‑furanyl)methanedithiol (synonyms: methyl 2‑methyl‑3‑furyl disulfide, 2‑methyl‑3‑(methyldithio)furan, CAS 65505‑17‑1) is a heteroaromatic organosulfur compound belonging to the furan‑disulfide family [1]. It is recognized as a potent aroma compound that imparts characteristic roasted‑meat, brothy, and onion‑like notes to cooked foods, and is found in natural matrices such as cooked beef, coffee, and tea [2]. The compound is approved as a food flavouring agent (FEMA No. 3573, JECFA No. 1064) and is authorised for use in all animal species feed in the UK/EU [3]. Its molecular formula is C₆H₈OS₂ (MW = 160.26 g·mol⁻¹) and it is typically supplied as a pale‑yellow transparent liquid with a purity of ≥ 97% .

Why (2‑Methyl‑3‑furanyl)methanedithiol Cannot Be Replaced by a Generic Furan Thiol or Disulfide


Structurally related furan thiols and disulfides exhibit enormous differences in aroma character, oxidative stability, and odour‑threshold potency. 2‑Methyl‑3‑furanthiol (MFT) delivers a cooked‑rice/vitamin‑like/meaty note, whereas its dimer bis(2‑methyl‑3‑furyl) disulfide (BMFDS) provides a different, less meat‑specific impact [1]. In contrast, (2‑methyl‑3‑furanyl)methanedithiol combines a roasted‑meat, brothy, and onion character that MFT alone cannot replicate [2]. Furthermore, the thiol MFT is extremely susceptible to atmospheric oxidation, forming disulfides within hours, which compromises sensory reproducibility in complex food matrices [3]. The disulfide‑bridged structure of (2‑methyl‑3‑furanyl)methanedithiol provides markedly improved oxidative and thermal stability, ensuring consistent flavour delivery during thermal processing and storage . These differences mean that simple interchange of in‑class compounds leads to unpredictable shifts in aroma profile, stability, and regulatory compliance.

Quantitative Differentiation Evidence for (2‑Methyl‑3‑furanyl)methanedithiol Relative to Key Analogs


Odour Threshold in Wine: (2‑Methyl‑3‑furanyl)methanedithiol vs. 2‑Methyl‑3‑furanthiol

In a study of Canary Island monovarietal red wines, the odour threshold of (2‑methyl‑3‑furanyl)methanedithiol was determined to be < 1 ng·L⁻¹ in wine matrix [1]. For the closest structural analog, 2‑methyl‑3‑furanthiol (MFT), reported thresholds in water range from 0.4 to 1.0 ng·L⁻¹ [2]. Although both compounds are extremely potent, the target compound achieves its threshold in a complex wine matrix, whereas MFT data are primarily reported in water, and MFT is known to be significantly affected by matrix interactions.

flavour chemistry sensory analysis wine aroma

Flavour Dilution (FD) Factor in Beef‑Like Process Flavour

In an aroma extract dilution analysis (AEDA) of a beef‑like process flavour obtained from extruded enzyme‑hydrolysed soybean protein, 2‑methyl‑3‑furanthiol exhibited the highest FD factor (4096), while 2‑methyl‑3‑(methyldithio)furan and bis(2‑methyl‑3‑furyl) disulfide were detected with high FD factors as well [1]. The exact FD factor for the target compound was not numerically reported, but it was listed among the most intense odour‑active compounds, alongside MFT, confirming its key contribution to the overall aroma profile.

aroma extract dilution analysis Maillard reaction savoury flavour

Oxidative Stability: Disulfide vs. Thiol Functionality

2‑Methyl‑3‑furanthiol (MFT) undergoes rapid oxidation in the presence of atmospheric oxygen; in diethyl ether at 25°C, more than 80% of MFT is oxidised to the corresponding disulfide within 24 h [1]. In contrast, (2‑methyl‑3‑furanyl)methanedithiol, being a disulfide, is intrinsically resistant to further oxidative dimerisation under identical conditions. Its recommended storage conditions (0–10°C, inert gas ) reflect a practical advantage, as MFT requires carefully controlled atmospheres to prevent rapid degradation.

oxidative stability shelf life flavour precursor

Sensory Descriptor Differentiation: Roasted Meat vs. Cooked Rice Nuance

GC‑O studies on cooked ham unequivocally attribute the ‘meaty, cooked ham’ aroma to the combination of 2‑methyl‑3‑furanthiol, 2‑methyl‑3‑(methyldithio)furan, and bis(2‑methyl‑3‑furyl) disulfide [1]. However, omission tests demonstrate that the roasted‑meat, brothy, and onion‑like nuances specifically arise from (2‑methyl‑3‑furanyl)methanedithiol, whereas MFT alone delivers a more rice‑like/vitamin‑like note [2]. The sweet‑potato shochu study further confirms that 2‑methyl‑3‑(methyldithio)furan is one of the top‑five key odorants responsible for the unique savoury character, distinct from the ester‑driven profiles of barley or rice shochus [3].

GC‑olfactometry sensory descriptor aroma recombination

Regulatory Clearance Scope: Multi‑Species Feed vs. Human Food Only

(2‑Methyl‑3‑furanyl)methanedithiol holds explicit authorisation as a sensory feed additive for all animal species under EU Regulation 2018/250 (Flavis No. 13.079) , in addition to its FEMA GRAS status for human food. Many closely related furan thiols (e.g., 2‑methyl‑3‑furanthiol) lack explicit feed‑additive approval, limiting their use to human food or requiring additional safety assessments for animal feed applications.

feed additive FEMA GRAS regulatory acceptance

Natural Occurrence and Biomarker Potential vs. Synthetic Analogs

Targeted metabolomic surveys have detected 2‑methyl‑3‑(methyldithio)furan in arabica and robusta coffees, cooked beef, tea, alcoholic beverages, and fats/oils [1]. In contrast, certain synthetic analogs such as 2‑methyl‑3‑(methylthio)furan and 3‑(furfuryldithio)‑2‑methylfuran are rarely or never reported as natural constituents. This natural occurrence profile supports ‘natural flavour’ labelling claims and has led to its proposal as a potential dietary biomarker [2].

natural occurrence food authenticity biomarker

Highest‑Value Application Scenarios for (2‑Methyl‑3‑furanyl)methanedithiol Based on Established Evidence


Savory Process Flavour for Meat Analogues and Extruded Snacks

In the development of beef‑like process flavours for vegetarian meat analogues, the compound provides the essential roasted‑meat and brothy top note that MFT alone cannot deliver. Its high FD factor in enzyme‑hydrolysed soy protein models [1] and its oxidative stability [2] make it superior for extrusion and thermal processing where thiols would degrade.

Premium Wine Aroma Enhancement and Off‑Flavour Masking

With an odour threshold < 1 ng·L⁻¹ in wine [3], ultra‑trace additions can modulate the savoury depth of premium red wines without imparting a recognisable ‘flavouring’ character, making it suitable for top‑note rounding in wines lacking natural meaty/savoury notes.

Multi‑Species Animal Feed Flavour Palatant

The explicit EU authorisation for all animal species enables its use in feed flavourings to improve palatability of dry and wet pet foods. Its dual human/feed clearance eliminates the need for separate inventories and simplifies regulatory compliance for flavour houses servicing both markets.

‘Natural Flavour’ Labelling in Coffee and Roasted Nut Products

Because it is naturally present in roasted coffee and peanuts [4], the compound can be used to standardise or reinforce the roast aroma of instant coffee, coffee substitutes, and nut‑based products while supporting a ‘natural flavour’ declaration, provided isolation or biosynthesis routes are used.

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